molecular formula C10H20O4 B574939 1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) CAS No. 160319-65-3

1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI)

Cat. No.: B574939
CAS No.: 160319-65-3
M. Wt: 204.266
InChI Key: KCELOVTTZAUSFL-UHFFFAOYSA-N
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Description

1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) is a chemical compound that belongs to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of diols: Using ethylene glycol derivatives in the presence of acid catalysts.

    Etherification reactions: Introducing ethoxy and methoxyethyl groups through etherification reactions with corresponding alcohols and alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) may have various applications in scientific research, including:

    Chemistry: As a solvent or reagent in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties or as a precursor in drug synthesis.

    Industry: Use in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting metabolic or signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: The parent compound without additional substituents.

    2-Methyl-1,3-dioxane: A simpler derivative with only a methyl group.

    2-Ethoxy-1,3-dioxane: A derivative with an ethoxy group.

Uniqueness

1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI) is unique due to its specific combination of substituents, which may confer distinct chemical and physical properties compared to its simpler analogs.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.

Properties

CAS No.

160319-65-3

Molecular Formula

C10H20O4

Molecular Weight

204.266

IUPAC Name

2-ethoxy-5-(2-methoxyethyl)-2-methyl-1,3-dioxane

InChI

InChI=1S/C10H20O4/c1-4-12-10(2)13-7-9(8-14-10)5-6-11-3/h9H,4-8H2,1-3H3

InChI Key

KCELOVTTZAUSFL-UHFFFAOYSA-N

SMILES

CCOC1(OCC(CO1)CCOC)C

Synonyms

1,3-Dioxane,2-ethoxy-5-(2-methoxyethyl)-2-methyl-(9CI)

Origin of Product

United States

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